1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid
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Overview
Description
The compound “1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The 3,4-dichlorophenyl moiety suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds and methods could provide some insight. For instance, Suzuki–Miyaura cross-coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method, which involves organoboron reagents, could potentially be used in the synthesis of complex organic molecules like the one you’re interested in .
Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, related compounds and reactions could shed some light. For example, the Suzuki–Miyaura coupling mentioned earlier involves a transmetalation process, where a group is transferred from boron to palladium .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a related compound, 1-(3,4-Dichlorophenyl)pyrrolidine, properties such as density, boiling point, vapor pressure, and others have been reported .
Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis of Derivatives for Anticancer and Antimicrobial Activity : The compound has been used in the synthesis of novel 5-oxopyrrolidine derivatives. These derivatives have shown promising anticancer and antimicrobial activities, especially against multidrug-resistant Staphylococcus aureus strains. The research highlights the potential of 5-oxopyrrolidine scaffolds in developing new therapeutic agents targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).
Antioxidant Activity
- Derivatives with Antioxidant Activity : A series of derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents were synthesized and screened for antioxidant activity. Some compounds demonstrated potent antioxidant activity, exceeding that of known antioxidants like ascorbic acid, highlighting their potential as antioxidant agents (Tumosienė et al., 2019).
Antibacterial Activity
- Evaluation of Antibacterial Activity : The synthesis of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and their antibacterial activity were studied. Among these, specific derivatives showed high antibacterial activity, suggesting their potential use in developing new antibacterial compounds (Žirgulevičiūtė et al., 2015).
Gas Adsorption and Selective Gas Adsorption
- Metal-Organic Frameworks for Gas Adsorption : The article discusses the construction of charged metal-organic frameworks using a rigid and angular tetracarboxylic acid, highlighting their application in gas adsorption and demonstrating selective CO2 adsorption over N2. This research indicates the potential of using such frameworks in gas separation technologies and carbon capture applications (Sen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMACFMOMYRKMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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